molecular formula C8H8ClIO2 B6226989 1-chloro-5-iodo-2,4-dimethoxybenzene CAS No. 96694-60-9

1-chloro-5-iodo-2,4-dimethoxybenzene

Cat. No.: B6226989
CAS No.: 96694-60-9
M. Wt: 298.50 g/mol
InChI Key: VLAQQNJVQSMILH-UHFFFAOYSA-N
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Description

1-Chloro-5-iodo-2,4-dimethoxybenzene is an organic compound with the molecular formula C8H8ClIO2 and a molecular weight of 298.51 g/mol It is a derivative of benzene, characterized by the presence of chlorine, iodine, and two methoxy groups attached to the benzene ring

Preparation Methods

The synthesis of 1-chloro-5-iodo-2,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-chloro-2,4-dimethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and a temperature range of 0-25°C to ensure optimal yield and selectivity . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to achieve the desired purity.

Chemical Reactions Analysis

1-Chloro-5-iodo-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the methoxy groups into hydroxyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce quinones.

Mechanism of Action

The mechanism by which 1-chloro-5-iodo-2,4-dimethoxybenzene exerts its effects depends on the specific context of its use. In chemical reactions, the compound acts as an electrophile or nucleophile, depending on the reaction conditions and reagents involved .

Comparison with Similar Compounds

1-Chloro-5-iodo-2,4-dimethoxybenzene can be compared with other halogenated benzene derivatives, such as:

The uniqueness of this compound lies in its combination of chlorine and iodine atoms, which provides a distinct reactivity profile and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

96694-60-9

Molecular Formula

C8H8ClIO2

Molecular Weight

298.50 g/mol

IUPAC Name

1-chloro-5-iodo-2,4-dimethoxybenzene

InChI

InChI=1S/C8H8ClIO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3

InChI Key

VLAQQNJVQSMILH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Cl)I)OC

Purity

95

Origin of Product

United States

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